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Compound of Interest

Compound Name: N-Isopropyl-4-methoxyaniline

Cat. No.: B103625 Get Quote

Introduction
In the landscape of aromatic amines, subtle structural modifications can lead to significant

shifts in chemical reactivity, influencing their application in drug development, dye synthesis,

and materials science. This guide provides an in-depth comparison of N-Isopropyl-4-
methoxyaniline and its primary amine analogue, p-anisidine (4-methoxyaniline). While sharing

a common 4-methoxyphenyl core, the substitution on the nitrogen atom—an isopropyl group

versus two protons—creates a fascinating case study in the interplay of electronic and steric

effects.

This document moves beyond a simple cataloging of properties to explore the mechanistic

underpinnings of their differential reactivity. We will dissect how the bulky isopropyl group

modulates the inherent reactivity of the aniline framework, offering researchers and

development professionals a predictive understanding of their behavior in key chemical

transformations.
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Property p-Anisidine
N-Isopropyl-4-
methoxyaniline

IUPAC Name 4-Methoxyaniline
4-methoxy-N-(propan-2-

yl)aniline

CAS Number 104-94-9[1] 16495-67-3[2]

Molecular Formula C₇H₉NO[1] C₁₀H₁₅NO[2]

Molecular Weight 123.15 g/mol [1] 165.23 g/mol [2]

Appearance White to grey-brown solid[1]
Data not specified, likely liquid

or low-melting solid

Structure p-Anisidine structure

Part 1: The Decisive Factors—Electronic vs. Steric
Effects
The reactivity of an aniline derivative is primarily governed by the availability of the nitrogen's

lone pair of electrons and the electron density of the aromatic ring. Both are influenced by the

nature of the substituents.

Electronic Effects: Both molecules benefit from two powerful electron-donating groups (EDGs)

that activate the benzene ring.

Methoxy Group (-OCH₃): Positioned para to the amine, the methoxy group is a strong

activating group. It donates electron density to the aromatic ring via a resonance effect (+R),

significantly increasing the nucleophilicity of the ortho and para positions.
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Amino Group (-NH₂ vs. -NHR): The nitrogen atom in both compounds donates its lone pair

into the aromatic system, further activating the ring for electrophilic attack.[3][4] The N-

isopropyl group, being an alkyl group, is weakly electron-donating through an inductive effect

(+I).[5] This effect slightly increases the electron density on the nitrogen atom, theoretically

making N-isopropyl-4-methoxyaniline a slightly stronger base than p-anisidine. However,

this minor inductive enhancement is often overshadowed by the steric implications of the

isopropyl group.

Steric Hindrance: The most significant difference between the two molecules is the steric bulk

introduced by the N-isopropyl group.[6][7]

p-Anisidine: The -NH₂ group is relatively small, allowing unhindered access for reagents to

attack not only the nitrogen atom but also the adjacent (ortho) positions on the aromatic ring.

N-Isopropyl-4-methoxyaniline: The three-dimensional bulk of the isopropyl group creates a

"molecular shield" around the nitrogen atom and, crucially, over the two ortho positions of the

ring.[8][9] This steric hindrance is a primary determinant of its reactivity, often slowing down

or preventing reactions that proceed smoothly with p-anisidine.[6][10]
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Figure 1: Steric Hindrance as the Key Differentiator
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Caption: Figure 1: Steric Hindrance as the Key Differentiator.

Part 2: Comparative Reactivity in Key
Transformations
A. Electrophilic Aromatic Substitution (EAS)
In EAS reactions like halogenation, nitration, and sulfonation, an electrophile attacks the

electron-rich benzene ring.[4] The powerful activating nature of the -OCH₃ and -NHR groups

directs incoming electrophiles to the ortho and para positions. Since the para position is

already occupied by the methoxy group, substitution is strongly directed to the positions ortho

to the amine.
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Hypothesis: p-Anisidine will undergo EAS reactions much faster than N-Isopropyl-4-
methoxyaniline. Furthermore, the steric bulk of the isopropyl group will dramatically reduce

the yield of products substituted at the ortho-to-amine positions.

Experimental Protocol: Competitive Bromination

This experiment is designed to directly compare the reactivity of the two substrates by allowing

them to compete for a limited amount of an electrophile.

Rationale: By placing both compounds in the same flask with a sub-stoichiometric amount of

bromine, the ratio of the brominated products will directly reflect the relative reaction rates.

Acetic acid is used as a polar protic solvent to facilitate the ionization of bromine. The

reaction is run at 0°C to control the high reactivity of these activated systems.

Step-by-Step Methodology:

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled to

0°C in an ice bath, dissolve equimolar amounts (e.g., 5 mmol) of p-anisidine and N-
isopropyl-4-methoxyaniline in 25 mL of glacial acetic acid.

Reagent Addition: Prepare a solution of bromine (e.g., 2.5 mmol, 0.5 equivalents) in 10 mL of

glacial acetic acid. Add this solution dropwise to the stirred amine solution over 15 minutes,

ensuring the temperature remains below 5°C.

Reaction: Stir the mixture at 0°C for 1 hour after the addition is complete.

Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold water containing

sodium bisulfite to destroy any excess bromine. Neutralize the solution with aqueous sodium

bicarbonate.

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the

organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced

pressure.

Analysis: Analyze the resulting crude product mixture by Gas Chromatography-Mass

Spectrometry (GC-MS) to identify the products and determine their relative ratios.
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Expected Results:

Starting Material Major Product
Predicted Product
Ratio

Rationale

p-Anisidine
2-Bromo-4-

methoxyaniline
>95%

Low steric hindrance

allows rapid attack at

the highly activated

ortho position.

N-Isopropyl-4-

methoxyaniline

Unreacted / Trace 2-

Bromo-4-methoxy-N-

isopropylaniline

<5%

Severe steric

hindrance from the

isopropyl group

shields the ortho

positions, drastically

slowing the reaction

rate.

B. Nucleophilicity at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes these compounds effective

nucleophiles, capable of reacting with electrophiles like acyl chlorides or alkyl halides.

Hypothesis: The nucleophilicity of the nitrogen in p-anisidine will be significantly greater in

practice due to the accessibility of its lone pair. The steric shield of the isopropyl group in N-
Isopropyl-4-methoxyaniline will hinder its approach to an electrophilic center.[6][7]

Experimental Protocol: Comparative N-Acetylation

Rationale: This protocol measures the rate of acylation by reacting each amine with acetic

anhydride. The reaction can be monitored over time using Thin Layer Chromatography (TLC)

to visualize the consumption of the starting material. Pyridine is used as a mild base to

neutralize the acetic acid byproduct.
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Figure 2: Workflow for Comparative N-Acetylation

Click to download full resolution via product page

Caption: Figure 2: Workflow for Comparative N-Acetylation.

Step-by-Step Methodology:

Setup: Prepare two separate 25 mL flasks. In Flask A, dissolve p-anisidine (2 mmol) in 10 mL

of dichloromethane and 1 mL of pyridine. In Flask B, dissolve N-isopropyl-4-
methoxyaniline (2 mmol) in 10 mL of dichloromethane and 1 mL of pyridine.

Initiation: To each flask, add acetic anhydride (2 mmol) simultaneously and start a timer.

Monitoring: At regular intervals (e.g., 2, 5, 10, 30 minutes), use a capillary tube to take a

small aliquot from each reaction mixture and spot it onto a single TLC plate (silica gel).

Development: Develop the TLC plate using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl

Acetate).

Analysis: Visualize the plate under UV light. The disappearance of the starting amine spot

and the appearance of the higher-Rf amide product spot will indicate the reaction progress. A

faster disappearance of the starting material spot indicates a higher reaction rate.

Expected Outcome: The TLC analysis will show a rapid conversion of p-anisidine to its

corresponding acetamide, with the starting material spot diminishing significantly within the first

few minutes. In contrast, the reaction of N-isopropyl-4-methoxyaniline will be markedly

slower, with a substantial amount of starting material remaining even after 30 minutes.

Part 3: Conclusion and Practical Implications
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The comparison between N-Isopropyl-4-methoxyaniline and p-anisidine serves as a powerful

illustration of steric control in organic synthesis.

p-Anisidine is the more reactive of the two compounds in nearly all contexts. Its unhindered

amino group and highly activated aromatic ring make it an excellent substrate for

electrophilic aromatic substitutions and a competent nucleophile. Its high reactivity, however,

can sometimes be a drawback, leading to over-substitution (e.g., tribromination in the

presence of excess bromine water) or undesired side reactions.[4]

N-Isopropyl-4-methoxyaniline, while electronically similar, is functionally a sterically

hindered version of p-anisidine. The bulky N-isopropyl group serves two primary functions: it

deactivates the ortho positions to electrophilic attack and it significantly impedes reactions at

the nitrogen center. This reduced reactivity is not a flaw but a feature. It allows for more

selective reactions, potentially preventing ortho-substitution where it is not desired or

providing stability in environments where a primary aniline would be too reactive.

For the researcher and drug development professional, the choice between these two reagents

is a strategic one. If high reactivity and rapid conversion are desired for a nucleophilic attack or

ortho-substitution, p-anisidine is the superior choice. If the goal is to leverage the electron-

donating properties of the methoxy aniline core while sterically protecting the amine

functionality and its adjacent ring positions, N-Isopropyl-4-methoxyaniline provides a

valuable, more selective alternative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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